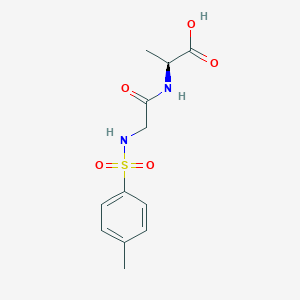
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina es un compuesto químico que pertenece a la clase de aminoácidos sulfonilo. Se caracteriza por la presencia de un grupo sulfonilo unido a un dipéptido glicina-alanina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina normalmente implica la reacción de cloruro de 4-metilbencenosulfonilo con glicil-L-alanina en presencia de una base. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de la reacción es el siguiente:
Paso 1: Se hace reaccionar cloruro de 4-metilbencenosulfonilo con glicil-L-alanina en presencia de una base como la trietilamina.
Paso 2: La mezcla de reacción se agita a temperatura ambiente durante varias horas.
Paso 3: El producto se aísla mediante filtración y se purifica mediante técnicas de recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina puede implicar síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía se puede emplear para garantizar la producción eficiente del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo sulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: El compuesto se puede reducir para formar las aminas correspondientes.
Sustitución: El grupo sulfonilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se suelen emplear agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio o los tioles.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su posible papel en la inhibición enzimática y la modificación de proteínas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina implica su interacción con dianas moleculares específicas. El grupo sulfonilo puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que lleva a la inhibición enzimática o la modificación de la función de las proteínas. El compuesto también puede interactuar con las vías celulares implicadas en la inflamación y el crecimiento microbiano, lo que contribuye a sus posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-Metilbenceno-1-sulfonil)alanina
- N-(4-Bromobenceno-1-sulfonil)glicil-L-alanina
- N-(4-Metilfenil)sulfonilglicina
Singularidad
N-(4-Metilbenceno-1-sulfonil)glicil-L-alanina es único debido a su combinación específica de un grupo sulfonilo con un dipéptido glicina-alanina. Esta estructura confiere propiedades químicas y actividades biológicas distintas que lo diferencian de otros compuestos similares.
Propiedades
Número CAS |
920323-95-1 |
|---|---|
Fórmula molecular |
C12H16N2O5S |
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-8-3-5-10(6-4-8)20(18,19)13-7-11(15)14-9(2)12(16)17/h3-6,9,13H,7H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Clave InChI |
JQLYIDJKMMOPPF-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
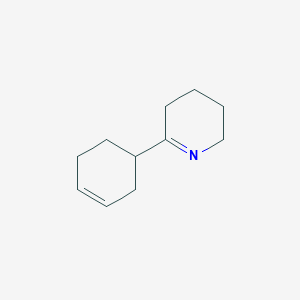
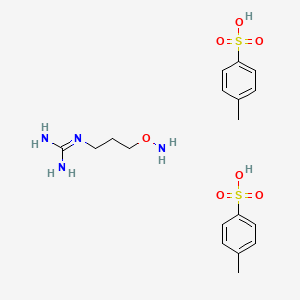
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
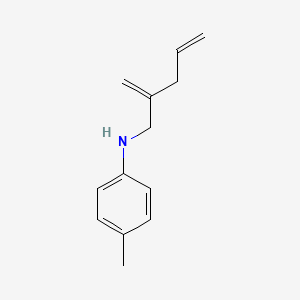


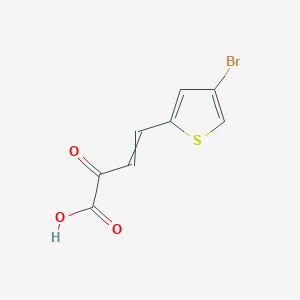
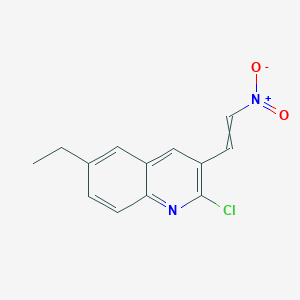
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
